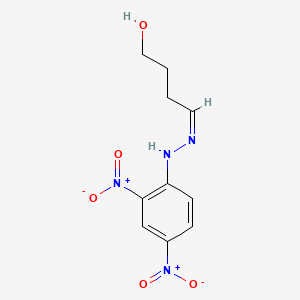
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed by the reaction of 4-hydroxybutanal with 2,4-dinitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are widely used in organic synthesis and analytical chemistry due to their ability to form stable complexes with various carbonyl compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 4-hydroxybutanal and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond. The general procedure is as follows:
Reactants: 4-hydroxybutanal and 2,4-dinitrophenylhydrazine.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: A few drops of concentrated sulfuric acid or hydrochloric acid.
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone under basic conditions.
Major Products
Oxidation: Formation of 4-oxobutanal (2,4-dinitrophenyl)hydrazone.
Reduction: Formation of (1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
作用機序
The mechanism by which (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone exerts its effects involves the formation of a stable hydrazone bond with carbonyl compounds. This bond formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
(1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone: Similar structure but with amino groups instead of nitro groups.
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and stability. The nitro groups enhance the compound’s ability to participate in redox reactions, while the hydroxyl group provides additional sites for chemical modification.
特性
CAS番号 |
1708-33-4 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
0 |
同義語 |
4-Hydroxybutyraldehyde 2,4-dinitrophenyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (6E)-2,8-dimethyl-4-oxo-1,5,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/new.no-structure.jpg)
![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)
